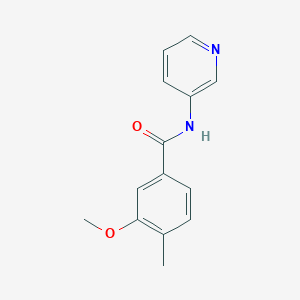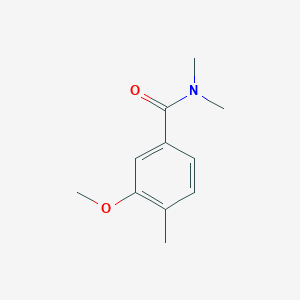![molecular formula C17H12N2O2 B7465630 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione, also known as MIQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIQ belongs to the class of isoquinoline alkaloids and is a derivative of the natural compound berberine.
Mécanisme D'action
The mechanism of action of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. In addition, 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the activation of the AMPK pathway. 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione in lab experiments is its relatively simple synthesis method compared to other isoquinoline alkaloids. 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione is also a stable compound that can be easily stored and transported. However, one limitation of using 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione in animal models of these diseases. Another area of interest is the development of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione-based antimicrobial agents. Studies are needed to determine the spectrum of activity and efficacy of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione against various bacterial and fungal pathogens. Additionally, further studies are needed to elucidate the mechanism of action of 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione can be synthesized through a multi-step process starting from berberine. The first step involves the reduction of berberine to produce dihydroberberine. Dihydroberberine is then reacted with ethyl chloroformate to produce ethyl dihydroberberine-9-carboxylate. This intermediate compound is then cyclized to produce 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione.
Applications De Recherche Scientifique
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and microbial infections. 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, 1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-10-5-4-8-13-15(10)19-14(18-16(13)20)9-11-6-2-3-7-12(11)17(19)21/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJCWFZKJPGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC3=CC4=CC=CC=C4C(=O)N32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)

![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)

![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
